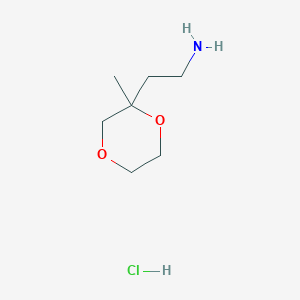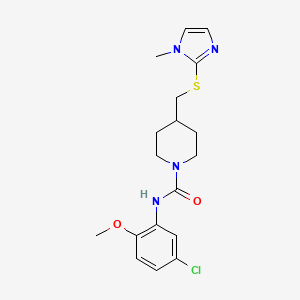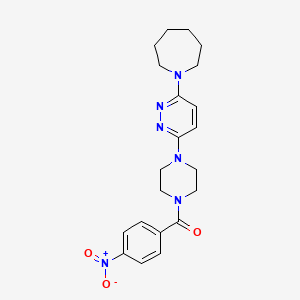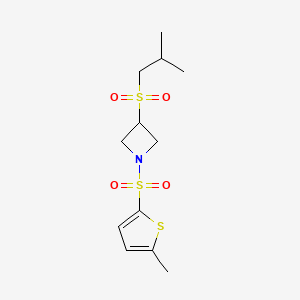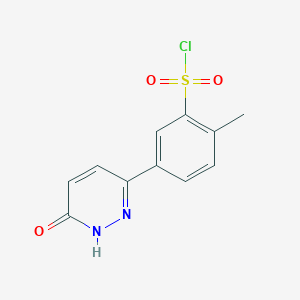
2-Methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride”, also known as Pyridazinone sulfonates, is a chemical compound commonly used in organic synthesis. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives were synthesized .Molecular Structure Analysis
The molecular formula of the compound is C11H9ClN2O3S and its molecular weight is 284.71. The structure of the compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of anticonvulsant and muscle relaxant activities of new 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3 (2H)-one derivatives .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The compound and its derivatives play a significant role in synthetic organic chemistry, particularly in the stereocontrolled preparation of spirocyclic ethers and other complex organic molecules. For instance, studies have demonstrated the stereoselectivity of intramolecular cyclization processes involving sulfonyl compounds, highlighting their utility in creating spirocyclic centers with high selectivity (Paquette & Tae, 1996). Additionally, the synthesis of sterically hindered structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been explored, emphasizing their structural and kinetic characteristics, which are crucial for understanding reaction mechanisms and designing new synthetic routes (Rublova et al., 2017).
Material Science and Catalysis
Benzenesulfonyl chloride derivatives are also significant in material science, where they are used in solid-phase synthesis to create diverse chemical scaffolds. This versatility is demonstrated in the preparation of polymer-supported benzenesulfonamides, which serve as intermediates in various chemical transformations, including rearrangements to yield privileged scaffolds (Fülöpová & Soural, 2015). Furthermore, the application of benzenesulfonyl chlorides in palladium-catalyzed direct arylations highlights their role in facilitating regioselective access to β-arylated thiophenes, a process valuable for developing novel catalytic methods and materials (Yuan & Doucet, 2014).
Biological Activity and Drug Development
In the realm of drug development and biological studies, the derivatives of 2-Methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride have been explored for their potential antibacterial activities. Research into N-alkyl/aralkyl-N-(naphthalen-1-yl)benzenesulfonamides and their antibacterial properties against various strains demonstrates the potential of these compounds in medicinal chemistry and pharmaceutical applications (Abbasi et al., 2015).
Mecanismo De Acción
While the exact mechanism of action of this specific compound is not mentioned in the search results, similar compounds have shown promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) at (50 mg/kg) compared to standard drug phenytoin .
Propiedades
IUPAC Name |
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-7-2-3-8(6-10(7)18(12,16)17)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCZNNCSOIDVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

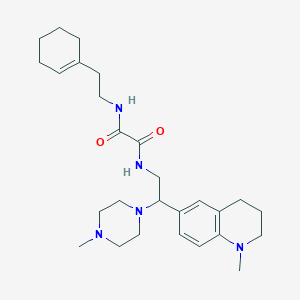
![4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2597050.png)
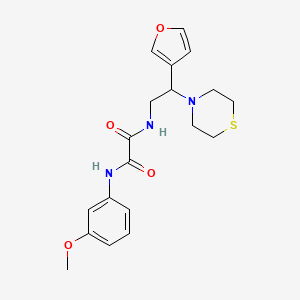

![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)
![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)
![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)
![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)
